molecular formula C15H24N2O4S B4114259 N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4114259
M. Wt: 328.4 g/mol
InChI Key: AMRQJDFFGQGZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, also known as ML352, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and other diseases.

Mechanism of Action

N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of a protein called heat shock protein 70 (Hsp70), which plays a critical role in the survival and growth of cancer cells. By inhibiting Hsp70, N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide induces cell death in cancer cells and reduces tumor growth. N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to regulate the immune response by modulating the activity of immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development. It has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed and distributed in the body. N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide is that it has been extensively studied in preclinical models, providing a wealth of data on its efficacy and safety. Additionally, the synthesis of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been optimized to produce high yields and purity, making it suitable for further research and development. One limitation of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the development of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential use in treating other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to elucidate the exact mechanism of action of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide and to identify potential biomarkers that can be used to predict patient response to treatment.

Scientific Research Applications

N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has demonstrated anti-inflammatory properties and has been investigated for its potential use in treating inflammatory bowel disease and other inflammatory conditions.

properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-pentan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-5-8-12(2)16-15(18)11-17(22(4,19)20)13-9-6-7-10-14(13)21-3/h6-7,9-10,12H,5,8,11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRQJDFFGQGZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-pentan-2-ylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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